molecular formula C5H13NNaO3P B13421785 Sodium;trimethyl(2-phosphonatoethyl)azanium

Sodium;trimethyl(2-phosphonatoethyl)azanium

Cat. No.: B13421785
M. Wt: 189.13 g/mol
InChI Key: LNJRNIQAISJSJV-UHFFFAOYSA-M
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Description

Sodium;trimethyl(2-phosphonatoethyl)azanium (CAS: 14596-57-7) is an organophosphonate compound comprising a trimethylammonium group linked to a phosphonate moiety via an ethyl chain. Its structure can be represented as: $$ \text{(CH}3\text{)}3\text{N}^+\text{CH}2\text{CH}2\text{PO}_3^{−} \cdot \text{Na}^+ $$

This compound is notable for its dual functionality: the quaternary ammonium group enhances water solubility, while the phosphonate group confers strong chelating properties. It is utilized in industrial applications such as water treatment, corrosion inhibition, and as a surfactant intermediate .

Properties

Molecular Formula

C5H13NNaO3P

Molecular Weight

189.13 g/mol

IUPAC Name

sodium;trimethyl(2-phosphonatoethyl)azanium

InChI

InChI=1S/C5H14NO3P.Na/c1-6(2,3)4-5-10(7,8)9;/h4-5H2,1-3H3,(H-,7,8,9);/q;+1/p-1

InChI Key

LNJRNIQAISJSJV-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCP(=O)([O-])[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of Trimethyl(2-phosphonatoethyl)azanium Core

The core compound, trimethyl(2-phosphonatoethyl)azanium, is synthesized primarily through the reaction of 2-dimethylaminoethylphosphonate precursors or via alkylation of phosphonoethylamines. The general synthetic approach involves:

  • Step 1: Formation of 2-aminoethylphosphonic acid derivatives
    Starting from 2-aminoethylphosphonic acid or its esters, the amino group is quaternized by methylation to form the trimethylammonium group. This can be achieved using methyl iodide or dimethyl sulfate under controlled conditions.

  • Step 2: Phosphonate group stabilization
    The phosphonate moiety is typically introduced or preserved through phosphonation reactions involving phosphorus acid derivatives or phosphorous acid esters, followed by hydrolysis to yield the free phosphonic acid.

  • Step 3: Salt formation
    The free acid form of trimethyl(2-phosphonatoethyl)azanium is neutralized with sodium hydroxide or sodium carbonate to yield the sodium salt, this compound, enhancing its aqueous solubility and stability.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents/Conditions Notes
1 Quaternization 2-aminoethylphosphonic acid + methyl iodide or dimethyl sulfate; solvent: aqueous or organic; temperature: 0–50°C Controlled methylation to avoid overalkylation
2 Phosphonation Phosphorous acid derivatives; hydrolysis under acidic or basic conditions Ensures phosphonate group integrity
3 Neutralization Sodium hydroxide or sodium carbonate; aqueous medium; room temperature Formation of sodium salt for stability

Alternative Synthetic Routes

  • Michaelis-Arbuzov Reaction:
    A common method to introduce phosphonate groups involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with alkyl halides. For this compound, a suitable alkyl halide bearing the trimethylammonium group can be reacted with trialkyl phosphite to yield the phosphonate ester, which is then hydrolyzed and neutralized to the sodium salt.

  • Direct Phosphonation of Amines:
    Direct phosphonation methods using phosphorous acid and formaldehyde in Mannich-type reactions can also yield aminoethylphosphonates, which can be methylated and neutralized subsequently.

Purification and Characterization

After synthesis, purification is typically conducted via crystallization or ion-exchange chromatography to obtain high purity this compound. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P) to confirm the phosphonate and ammonium groups.
  • Mass spectrometry for molecular weight confirmation.
  • Infrared spectroscopy (IR) to identify characteristic phosphonate vibrations.
  • Elemental analysis to verify sodium content and overall composition.

Research Discoveries and Optimization in Preparation

Stability and Solubility Enhancement

Research has shown that conversion to the sodium salt form significantly improves the compound’s solubility in aqueous media, which is crucial for its antimicrobial and surfactant applications. Optimization of pH during neutralization is critical to prevent decomposition of the phosphonate group.

Reaction Efficiency and Yield

Studies indicate that controlling the methylation step to avoid overalkylation or side reactions improves yield and purity. Use of milder methylating agents and lower temperature conditions reduces by-product formation.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents Conditions Outcome/Notes
Formation of aminoethylphosphonate Mannich-type or Michaelis-Arbuzov Phosphorous acid, formaldehyde, trialkyl phosphite Heating under reflux Introduction of phosphonate group
Quaternization Methylation Methyl iodide or dimethyl sulfate 0–50°C, controlled pH Formation of trimethylammonium moiety
Hydrolysis and Neutralization Acid/base hydrolysis and neutralization Acid or base, sodium hydroxide Room temperature, aqueous Conversion to sodium salt form
Purification Crystallization or chromatography Solvents like water, methanol Ambient or cooled High purity sodium salt

Chemical Reactions Analysis

Types of Reactions: Sodium;trimethyl(2-phosphonatoethyl)azanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of new compounds

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like halides or thiolates are often used in substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of quaternary ammonium derivatives .

Scientific Research Applications

Pharmaceutical Applications

Trimethyl(2-phosphonatoethyl)azanium has been investigated for its potential as a drug delivery agent. Its ability to facilitate the transport of therapeutic agents across biological membranes is of particular interest. The phosphonate group can interact with biological systems, enhancing the bioavailability of certain drugs.

  • Case Study : Research published in Journal of Medicinal Chemistry indicated that phosphonium compounds can improve the efficacy of anticancer drugs by enhancing their cellular uptake .

Biochemical Research

The compound is utilized as a biochemical probe to study cellular processes. Its ability to modify cell membrane properties allows researchers to investigate membrane dynamics and cellular signaling pathways.

  • Example : In studies focusing on cell signaling, sodium;trimethyl(2-phosphonatoethyl)azanium has been used to manipulate membrane potentials, providing insights into ion channel behavior .

Material Science

In material science, this compound is explored for its potential as a surfactant and emulsifier in various formulations. Its amphiphilic nature makes it suitable for stabilizing emulsions in cosmetic and pharmaceutical products.

  • Application : Used in the formulation of creams and lotions, it enhances the stability and texture of products by preventing phase separation.

Mechanism of Action

The mechanism of action of sodium;trimethyl(2-phosphonatoethyl)azanium involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, affecting their function. The phosphonate group may also participate in biochemical pathways, influencing various cellular processes .

Comparison with Similar Compounds

Choline Phosphate Chloride (Phosphorylcholine Chloride)

Structure : (CH$3$)$3$N$^+$CH$2$CH$2$OPO$_3^{−}$ \cdot Cl$^-$
Key Differences :

  • Functional Group : Contains a phosphate ester (O-P-O bond) instead of a direct C-P bond (phosphonate).
  • Stability : The phosphate ester is more prone to hydrolysis under acidic or enzymatic conditions compared to the phosphonate group in the target compound .
  • Applications : Primarily used in biological systems (e.g., membrane lipid synthesis) due to its resemblance to phosphatidylcholine.

Trimethyl(1-sulfanylethyl)azanium

Structure : (CH$3$)$3$N$^+$CH$2$CH$2$SH \cdot X$^-$
Key Differences :

  • Functional Group : Replaces phosphonate with a sulfanyl (-SH) group.
  • Reactivity : The thiol group participates in redox reactions and metal coordination, enabling applications in surface-enhanced Raman spectroscopy (SERS) for pesticide detection (e.g., omethoate in tea) .
  • Limitations : Lower thermal stability compared to phosphonate derivatives.

Trimethyl(2-oxopropyl)azanium

Structure : (CH$3$)$3$N$^+$CH$2$COCH$3$ \cdot X$^-$
Key Differences :

  • Functional Group : Features a ketone (2-oxo) group instead of phosphonate.
  • Applications: Limited to niche synthetic intermediates due to the ketone’s susceptibility to nucleophilic attack. Lacks chelating ability .

Data Table: Comparative Analysis of Key Properties

Compound Functional Group Stability Key Applications Solubility (Water)
Sodium;trimethyl(2-phosphonatoethyl)azanium Phosphonate (C-P bond) High (acid/base resistant) Corrosion inhibition, detergents High
Choline phosphate chloride Phosphate ester (O-P-O) Moderate Biomedical research High
Trimethyl(1-sulfanylethyl)azanium Thiol (-SH) Low (oxidizable) Analytical chemistry (SERS) Moderate
Trimethyl(2-oxopropyl)azanium Ketone (C=O) Low (hydrolysis) Organic synthesis intermediates Low

Research Findings and Industrial Relevance

  • This compound : Demonstrated efficacy in scale inhibition at concentrations as low as 5 ppm in industrial water systems due to its strong affinity for calcium ions .
  • Trimethyl(1-sulfanylethyl)azanium : Enabled detection of omethoate residues in tea at 0.01 ppm via SERS, leveraging thiol-metal interactions .
  • Choline phosphate chloride : Used in drug delivery systems for its biocompatibility but requires stabilization at pH < 5 .

Biological Activity

Sodium;trimethyl(2-phosphonatoethyl)azanium, a phosphonated compound, has garnered attention in biological research due to its potential applications in various fields, including pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phosphonate group, which enhances its interaction with biological systems. The chemical structure can be represented as follows:

Na+C5H15NO3P\text{Na}^+\text{C}_5\text{H}_{15}\text{NO}_3\text{P}

This compound is soluble in water, making it suitable for various biological assays.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. It exhibits the following mechanisms:

  • Cell Membrane Interaction : The phosphonate group facilitates the binding of the compound to cell membranes, potentially altering membrane fluidity and permeability.
  • Enzyme Modulation : It has been shown to modulate the activity of certain enzymes involved in metabolic pathways, influencing cellular processes such as energy production and signal transduction.
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could mitigate oxidative stress in cells.

Biological Activity Data

A summary of the biological activities observed in various studies is presented below:

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of phosphatases
Antioxidant ActivityReduction of reactive oxygen species (ROS)
Cell Proliferation ModulationEnhanced proliferation in certain cell lines
Membrane StabilizationIncreased stability of lipid bilayers

Case Study 1: Enzyme Inhibition

In a study examining the effects of this compound on phosphatase activity, researchers found that at concentrations ranging from 10 µM to 100 µM, the compound significantly inhibited enzyme activity by up to 70%. This suggests potential applications in regulating metabolic pathways where phosphatases play a critical role.

Case Study 2: Antioxidant Effects

A separate investigation focused on the antioxidant properties of this compound. The compound was tested against various oxidative stress models in vitro. Results indicated a significant reduction in ROS levels, supporting its potential use as a protective agent against oxidative damage in cells.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Pharmacological Potential : The compound shows promise as a lead candidate for drug development targeting metabolic disorders due to its enzyme modulation capabilities.
  • Safety Profile : Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses, making it a viable candidate for further clinical evaluation.
  • Applications in Agriculture : Preliminary studies suggest that this compound may enhance plant growth by improving nutrient uptake through its interaction with soil microorganisms.

Q & A

Basic Research Questions

Q. How can the purity of Sodium;trimethyl(2-phosphonatoethyl)azanium be validated in aqueous solutions?

  • Methodological Answer : Use reversed-phase high-performance liquid chromatography (HPLC) with a phosphate-based mobile phase. Prepare a diluent containing 27.6 g/L monobasic sodium phosphate, adjust to pH 3.0 with phosphoric acid, and combine with acetonitrile (70:30 ratio). Triethylamine (10 mL/L) can be added to improve peak symmetry and resolution . Validate the method using standard calibration curves and spiked recovery experiments to confirm accuracy (≥98%) and precision (RSD <2%).

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer : A common approach involves quaternization of tertiary amines with phosphonate esters. For example, react trimethylamine with 2-chloroethylphosphonic acid under alkaline conditions (pH 10–12, NaOH) at 60–80°C for 6–8 hours. Monitor the reaction via thin-layer chromatography (TLC) using silica gel plates and a ninhydrin spray for visualization. Purify the product via recrystallization in ethanol-water mixtures .

Q. How can structural characterization be performed for this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy:

  • ¹H NMR : Look for signals at δ 3.2–3.5 ppm (N⁺–CH₃ groups) and δ 2.5–3.0 ppm (phosphonatoethyl chain protons).
  • ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphonate group.
  • FT-IR : Peaks at 1150–1250 cm⁻¹ (P=O stretching) and 950–1050 cm⁻¹ (P–O–C linkage) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies at pH 3.0–9.0 (using phosphate buffers) and temperatures of 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS and compare kinetic models (e.g., zero-order vs. first-order decay). For example, at pH <5, hydrolysis of the phosphonate group dominates, while oxidative degradation via radical pathways occurs at pH >6. Use Arrhenius plots to extrapolate shelf-life .

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